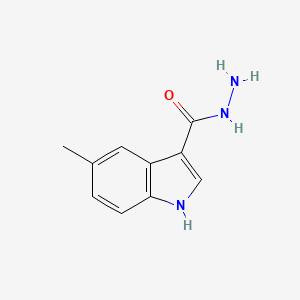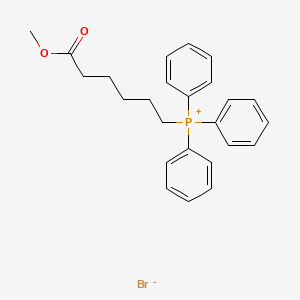
(6-Methoxy-6-oxohexyl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxy-6-oxohexyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C25H28BrO2P and a molecular weight of 471.37 g/mol It is known for its unique structure, which includes a triphenylphosphonium group attached to a hexyl chain with a methoxy and oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-6-oxohexyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable hexyl bromide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (6-Methoxy-6-oxohexyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .
Scientific Research Applications
(6-Methoxy-6-oxohexyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in mitochondrial targeting due to the triphenylphosphonium group.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on cellular processes.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Methoxy-6-oxohexyl)triphenylphosphonium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium group facilitates the compound’s accumulation within the mitochondria, where it can exert its effects. The methoxy and oxo groups play a role in modulating the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
- (6-Methoxy-6-oxohexyl)triphenylphosphonium chloride
- (6-Methoxy-6-oxohexyl)triphenylphosphonium iodide
- (6-Methoxy-6-oxohexyl)triphenylphosphonium fluoride
Comparison: While these compounds share a similar core structure, the different halide ions (bromide, chloride, iodide, fluoride) can influence their chemical properties and reactivity. (6-Methoxy-6-oxohexyl)triphenylphosphonium bromide is unique due to its specific bromide ion, which can affect its solubility, stability, and interaction with other molecules .
Properties
Molecular Formula |
C25H28BrO2P |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
(6-methoxy-6-oxohexyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H28O2P.BrH/c1-27-25(26)20-12-5-13-21-28(22-14-6-2-7-15-22,23-16-8-3-9-17-23)24-18-10-4-11-19-24;/h2-4,6-11,14-19H,5,12-13,20-21H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZQSQIJOUWCCXAJ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


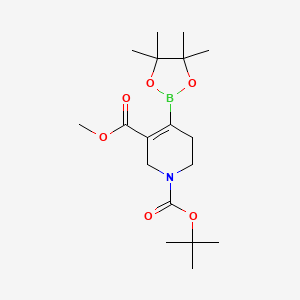
![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)
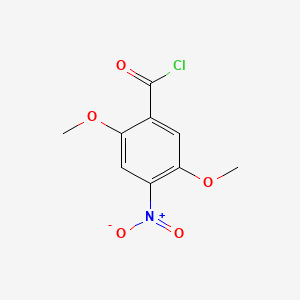

![6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13682628.png)



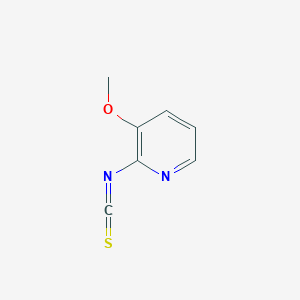
![4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile](/img/structure/B13682667.png)
![tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate](/img/structure/B13682668.png)
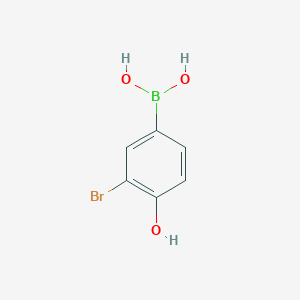
![(R)-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide](/img/structure/B13682685.png)
